TCO-PEG1-NHS ester
Description
Role of Bifunctional Linkers in Advanced Chemical Biology
Bifunctional linkers, also known as crosslinkers, are molecules that possess two reactive ends, enabling the covalent connection of two different molecules. highforceresearch.comnih.gov These "bridges" are fundamental tools in chemical biology, facilitating the creation of novel molecular constructs with tailored properties. highforceresearch.combldpharm.com They can be classified as homobifunctional, with two identical reactive groups, or heterobifunctional, with two distinct reactive groups. thermofisher.com
The strategic choice of a linker is critical, as its length, flexibility, and chemical nature can significantly influence the properties of the final conjugate, such as its solubility, stability, and biological activity. highforceresearch.combldpharm.comenamine.net For instance, the incorporation of polyethylene (B3416737) glycol (PEG) chains can enhance the hydrophilicity and in vivo stability of protein-drug conjugates. highforceresearch.com Bifunctional linkers are indispensable in a wide array of applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and diagnostic imaging agents. nih.govbldpharm.comontosight.ai
Overview of Trans-Cyclooctene (B1233481) (TCO) and N-Hydroxysuccinimide (NHS) Ester Architectures in Bioconjugation
The power of TCO-PEG1-NHS ester lies in the combination of two highly effective chemical entities: the trans-cyclooctene (TCO) group and the N-hydroxysuccinimide (NHS) ester.
Trans-Cyclooctene (TCO): TCO is a strained alkene that exhibits remarkable reactivity towards tetrazines in the iEDDA reaction. nih.gov This reaction is exceptionally fast and proceeds without the need for a catalyst, making it a cornerstone of bioorthogonal chemistry. nih.govinterchim.fr The high strain energy of the TCO ring system drives the rapid cycloaddition, forming a stable covalent bond. nih.gov Different isomers and derivatives of TCO have been developed to fine-tune reactivity and stability for various applications. nih.govtcichemicals.com
N-Hydroxysuccinimide (NHS) Ester: NHS esters are widely used amine-reactive chemical groups in bioconjugation. thermofisher.comd-nb.info They react specifically with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. thermofisher.comglenresearch.com The reaction is efficient under physiological to slightly alkaline conditions (pH 7.2-9). thermofisher.com The versatility and reliability of NHS ester chemistry have made it a go-to method for attaching labels, drugs, and other molecules to proteins and other amine-containing biomolecules. d-nb.infoglenresearch.comrsc.org
The this compound molecule strategically combines the bioorthogonal reactivity of TCO with the amine-coupling capability of the NHS ester, bridged by a short PEG spacer. This architecture allows for a two-step conjugation process. First, the NHS ester end reacts with a primary amine on a biomolecule of choice. Then, the TCO group on the newly modified biomolecule is available to react with a tetrazine-functionalized molecule, enabling the precise and efficient assembly of complex bioconjugates.
Chemical Properties and Research Findings of this compound
The specific structure of this compound imparts it with distinct chemical properties that are crucial for its function as a bifunctional linker.
| Property | Value |
| Molecular Formula | C18H26N2O7 |
| Molecular Weight | 382.41 g/mol |
| CAS Number | 2755567-17-8 |
| Purity | >96% |
| Data sourced from Precise PEG precisepeg.com |
The single polyethylene glycol (PEG1) unit in the linker serves to increase the hydrophilicity of the molecule, which can improve the solubility of the resulting bioconjugate in aqueous environments. broadpharm.commedchemexpress.com
Research has demonstrated the utility of TCO-NHS esters in various bioconjugation applications. For instance, they are popular reagents for labeling amine-containing compounds and biomolecules, which can then undergo rapid "click" reactions with tetrazine-modified partners. broadpharm.com This strategy has been employed in the development of antibody-drug conjugates (ADCs), where a therapeutic payload is attached to an antibody via the TCO-tetrazine ligation. targetmol.commedchemexpress.com The fast kinetics of this reaction are particularly advantageous in living systems. rsc.org
Furthermore, TCO-PEG-NHS esters are utilized in the synthesis of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. targetmol.commedchemexpress.com The modular nature of the TCO-PEG-NHS ester allows for the systematic variation of the linker length and composition to optimize the efficacy of the resulting PROTAC.
The stability of the TCO group is a consideration, as it can isomerize to the less reactive cis-cyclooctene (CCO) form over time. Therefore, long-term storage is not recommended. broadpharm.com
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O7/c21-15-8-9-16(22)20(15)27-17(23)10-12-25-13-11-19-18(24)26-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13H2,(H,19,24)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPUHTVQRQJIEC-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Functional Modalities of Tco Peg1 Nhs Ester
Structural Components and Their Contributions to Reactivity and Application
The distinct chemical moieties within TCO-PEG1-NHS ester each contribute unique properties that dictate its reactivity and suitability for various applications.
The Trans-Cyclooctene (B1233481) (TCO) Moiety: Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) Reactivity
The trans-cyclooctene (TCO) group is a strained alkene known for its exceptionally fast reaction kinetics in strain-promoted inverse electron-demand Diels-Alder (SPIEDAC) cycloaddition reactions, particularly with tetrazines. tcichemicals.comtcichemicals.comnih.goviris-biotech.dewur.nlbroadpharm.com This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently and selectively under physiological conditions without interfering with native biological processes. iris-biotech.de The inherent ring strain of the trans-cyclooctene is a key driving force for this reaction, allowing it to occur rapidly even at low concentrations, making it ideal for labeling biomolecules in complex biological systems. nih.goviris-biotech.de The reaction results in a stable covalent linkage and the release of nitrogen gas. iris-biotech.de Different isomers of TCO, such as axial and equatorial, can exhibit distinct reactivity profiles in SPIEDAC reactions, with axial isomers often showing higher reactivity but faster cis-trans deactivation rates compared to equatorial isomers. tcichemicals.comaxispharm.com
The N-Hydroxysuccinimide (NHS) Ester Group: Amine-Reactive Conjugation
The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that readily reacts with primary aliphatic amines to form stable amide bonds. wikipedia.orgglenresearch.comcreative-proteomics.comthermofisher.comresearchgate.netthermofisher.com This reaction is a cornerstone of many bioconjugation strategies, enabling the labeling of proteins, peptides, amine-modified oligonucleotides, and other molecules containing primary amine groups, typically found on lysine (B10760008) residues or the N-terminus of proteins. medchemexpress.comglenresearch.comcreative-proteomics.comthermofisher.comresearchgate.netthermofisher.com The reaction involves a nucleophilic attack by the amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a leaving group. glenresearch.comcreative-proteomics.com NHS ester reactions are generally performed in slightly alkaline buffers (pH 7.2-9.0) for optimal efficiency, as this ensures the amine groups are deprotonated and more nucleophilic. glenresearch.comcreative-proteomics.comresearchgate.netthermofisher.com However, NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the amine reaction, particularly at higher pH. glenresearch.comthermofisher.com The rate of hydrolysis increases with increasing pH. thermofisher.com
Reaction Kinetics and Mechanisms in Bioorthogonal Conjugation Utilizing Tco Peg1 Nhs Ester
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with Tetrazines
The reaction between the TCO moiety and a tetrazine is a cornerstone of modern bioorthogonal chemistry, prized for its exceptionally rapid kinetics and high specificity. iris-biotech.denih.gov This reaction, often termed tetrazine ligation, proceeds without the need for a catalyst and can be performed in complex biological media. iris-biotech.denih.gov
The TCO-tetrazine ligation is a type of inverse electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition. rsc.org In this reaction, the electron-poor tetrazine acts as the diene, and the electron-rich, strained TCO serves as the dienophile. nih.govnih.gov The mechanism proceeds through a defined pathway:
Cycloaddition: The reaction initiates with a [4+2] cycloaddition between the TCO and the 1,2,4,5-tetrazine (B1199680) ring. This forms a highly strained, unstable bicyclic intermediate. rsc.org
Retro-Diels-Alder Reaction: The bicyclic adduct rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen gas (N₂). iris-biotech.deresearchgate.net This step is irreversible and serves as the thermodynamic driving force for the reaction.
Product Formation: The expulsion of nitrogen gas results in the formation of a stable 4,5-dihydropyridazine product, which may subsequently isomerize or be oxidized to the corresponding pyridazine, creating a stable covalent linkage between the two molecules. rsc.orgresearchgate.net
This entire process is remarkably fast, with second-order rate constants that are among the highest reported for any bioorthogonal reaction. iris-biotech.devectorlabs.com
The kinetics of the IEDDA reaction can be finely tuned by modifying the structure of both the TCO dienophile and the tetrazine diene. rsc.orgrsc.org
Isomeric Forms of TCO: The geometry and isomeric form of the trans-cyclooctene (B1233481) ring are critical. TCO can exist as different stereoisomers, such as axial and equatorial forms, with the axial isomer generally exhibiting higher reactivity. nih.govresearchgate.net A significant consideration is the potential for the highly reactive TCO to isomerize into its more stable but significantly less reactive cis-cyclooctene (CCO) isomer, which can drastically reduce conjugation efficiency. nih.govlookchem.com
Tetrazine Substituents: The electronic properties of the substituents on the tetrazine ring have a profound impact on the reaction rate. nih.gov
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., pyridyl, pyrimidyl, or halogens) to the tetrazine ring lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov According to frontier molecular orbital theory, this reduces the HOMO-LUMO energy gap between the dienophile and the diene, accelerating the reaction. nih.govrsc.org
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., alkyl or methoxy (B1213986) groups) raise the LUMO energy of the tetrazine, which slows down the reaction rate. nih.govnih.gov While methyl-substituted tetrazines react more slowly than hydrogen-substituted ones, they exhibit greater stability in aqueous media. iris-biotech.de
Ring Strain: The high ring strain of the trans double bond in TCO is a primary contributor to its high reactivity. rsc.org This strain raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the dienophile, reducing the energy gap with the tetrazine's LUMO and thus increasing the reaction rate. rsc.org
Below is a data table summarizing the influence of tetrazine substituents on reaction rates with various dienophiles.
| Tetrazine Substituent (R) | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| 3,6-di(pyridin-2-yl) | TCO | ~2000 | nih.gov |
| 3,6-diphenyl | BCN | 3.6 | nih.gov |
| 3,6-di(pyridin-2-yl) | BCN | 118 | nih.gov |
| 6-Methyl | TCO | ~1000 | iris-biotech.de |
| 6-Hydrogen | TCO | up to 30000 | iris-biotech.devectorlabs.com |
Amine Acylation via NHS Ester Chemistry
The second reactive handle on the TCO-PEG1-NHS ester molecule is the N-hydroxysuccinimide ester, a widely used functional group for targeting primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. lumiprobe.comglenresearch.com
The reaction of an NHS ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism. glenresearch.com The process involves the primary aliphatic amine group acting as a nucleophile. glenresearch.comcovachem.com It attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a transient tetrahedral intermediate. glenresearch.com Subsequently, this intermediate collapses, resulting in the elimination of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a highly stable, covalent amide bond. glenresearch.com While NHS esters can also react with other nucleophiles like hydroxyl or sulfhydryl groups, the resulting ester or thioester bonds are less stable and can be hydrolyzed or displaced by amines. glenresearch.com
The efficiency of amine acylation is highly dependent on the reaction environment, primarily pH and the choice of solvent. lumiprobe.comthermofisher.com
pH: The reaction is strongly pH-dependent. lumiprobe.cominterchim.fr The optimal pH range for the reaction is typically between 7.2 and 8.5. thermofisher.com
Below this range (acidic pH), primary amines are predominantly protonated to form non-nucleophilic ammonium (B1175870) ions (-NH₃⁺), which prevents the reaction from occurring. lumiprobe.cominterchim.fr
Above this range (alkaline pH), the competing reaction of NHS ester hydrolysis becomes significantly faster, reducing the yield of the desired conjugate. lumiprobe.comthermofisher.com
Hydrolysis: In aqueous solutions, the NHS ester group is susceptible to hydrolysis, where water acts as a nucleophile to convert the ester back into a carboxylate, rendering it unreactive towards amines. thermofisher.comnih.gov The rate of this hydrolysis is a critical factor and increases significantly with pH. thermofisher.comlumiprobe.com
Solvent: While many labeling reactions occur in aqueous buffers, some NHS esters have poor water solubility. covachem.comthermofisher.com In such cases, the NHS ester is first dissolved in a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous solution containing the biomolecule. lumiprobe.comthermofisher.com It is crucial to use high-quality, amine-free solvents to prevent reaction with impurities. lumiprobe.cominterchim.fr
The following table details the half-life of a typical NHS ester at various pH values, illustrating the competition between aminolysis and hydrolysis.
| pH | Temperature (°C) | Half-life of Hydrolysis | Reference |
|---|---|---|---|
| 7.0 | 0 | 4-5 hours | thermofisher.comlumiprobe.com |
| 8.6 | 4 | 10 minutes | thermofisher.comlumiprobe.com |
Orthogonality and Selectivity in Multi-Component Bioconjugations
The power of this compound lies in the mutual orthogonality of its two reactive moieties. Bioorthogonal reactions are defined by their ability to proceed in a complex biological environment without interfering with or being affected by native biochemical processes. bohrium.com The TCO-tetrazine and NHS-amine reactions are an excellent example of a doubly orthogonal system.
The TCO group is highly specific for tetrazines and does not react with the nucleophiles present in biological systems, such as amines, thiols, or hydroxyls. nih.govconju-probe.com Conversely, the NHS ester is selective for primary amines and does not interfere with the TCO-tetrazine cycloaddition. glenresearch.com This high degree of chemoselectivity allows for precise and controlled multi-step functionalization of complex biomolecules. escholarship.orgescholarship.org For example, a protein can first be labeled with a this compound via its lysine residues. The now TCO-functionalized protein can then be selectively targeted in a second step with a tetrazine-modified probe, even in a cellular context. conju-probe.com The inclusion of the PEG1 spacer enhances the aqueous solubility of the linker and provides spatial separation between the conjugated molecules, which can reduce steric hindrance. axispharm.cominterchim.frprecisepeg.com
Applications of Tco Peg1 Nhs Ester in Academic Research Disciplines
Protein and Antibody Functionalization for Research Probes
The ability to modify proteins and antibodies with specific functional groups is fundamental to creating probes for biochemical and cellular analysis. TCO-PEG1-NHS ester serves as a key reagent in this context, enabling the introduction of a TCO moiety onto these biomolecules. scbt.com
The functionalization of proteins and antibodies using NHS esters can proceed via two main strategies: random or site-specific labeling.
Site-Specific Labeling: Achieving site-specific labeling with an NHS ester is more complex because of the widespread presence of lysine (B10760008) residues. nih.gov However, strategies have been developed to direct the reaction to a single, desired location. One such method involves engineering a protein to have a unique N-terminal cysteine residue. In a one-pot reaction, an agent like mercaptoethanesulfonate (MESNA) can convert the NHS ester into a chemoselective thioester that will then specifically react with the N-terminal cysteine, achieving site-specific modification. nih.govnih.govresearchgate.net This approach provides a homogeneously labeled protein population with a precisely controlled stoichiometry and location of the TCO group, which is crucial for detailed biophysical studies and the construction of uniform bioconjugates. nih.govnih.gov
Comparison of Protein Labeling Strategies with this compound
| Feature | Random Labeling | Site-Specific Labeling |
|---|---|---|
| Target Residue(s) | Surface-accessible Lysine residues and N-terminus | A uniquely reactive, often engineered, residue (e.g., N-terminal Cysteine) |
| Primary Chemistry | NHS ester reaction with primary amines | NHS ester conversion to thioester for reaction with a unique thiol |
| Resulting Product | Heterogeneous mixture of labeled proteins | Homogeneous, uniformly labeled protein |
| Complexity | Low; simple one-step reaction | High; often requires protein engineering and multi-step reaction |
| Key Advantage | Procedural simplicity | Control over stoichiometry and label location |
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that consist of a monoclonal antibody linked to a cytotoxic drug. fujifilm.com The linker is a critical component that connects the antibody to the payload. This compound is employed in the synthesis of ADC linkers. bio-connect.nlprecisepeg.com
In this chemical architecture, the this compound acts as a bifunctional crosslinker. The NHS ester end is used to conjugate the linker to the antibody, typically by reacting with its lysine residues. precisepeg.comacs.org This reaction attaches the TCO-PEG1- moiety to the antibody surface. The TCO group then serves as a bioorthogonal handle. A highly potent cytotoxic drug, which has been separately modified with a tetrazine group, can be attached to the TCO-functionalized antibody via the rapid iEDDA click reaction. medchemexpress.commedchemexpress.com The PEG1 component provides a short, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting ADC. broadpharm.com This modular approach allows for the precise and stable conjugation of drug payloads to antibodies, a key step in creating effective ADC candidates. fujifilm.com
Proteolysis-targeting chimeras (PROTACs) are small molecules designed to induce the degradation of specific target proteins within a cell. medchemexpress.commedchemexpress.com A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.comglpbio.com
This compound and its derivatives are utilized as components of the linker in PROTAC synthesis. medchemexpress.combio-connect.nlprecisepeg.com The design of the linker is critical for the efficacy of a PROTAC, as its length and composition determine the spatial orientation of the target protein and the E3 ligase, which is essential for successful ubiquitination and subsequent degradation. precisepeg.com The NHS ester functionality of the linker can be used to covalently attach it to a ligand for either the target protein or the E3 ligase, provided that ligand has a suitable primary amine. medchemexpress.com The TCO group on the other end of the linker allows for the subsequent attachment of the second ligand (modified with a tetrazine) via click chemistry. medchemexpress.commedchemexpress.com This modular strategy facilitates the rapid assembly of a library of PROTACs with varying linkers to screen for optimal degradation activity. precisepeg.com
Nucleic Acid Modification for Molecular Biology Studies
The specific labeling of nucleic acids is essential for many molecular biology techniques. This compound can be used to modify oligonucleotides for such purposes. glenresearch.com The process requires that the oligonucleotide (DNA or RNA) first be synthesized with a primary amine modification. biosyn.combroadpharm.com This is typically achieved by incorporating a modified nucleotide containing an aliphatic amine group at a specific position within the sequence.
Once the amine-modified oligonucleotide is prepared, this compound is added. biosyn.com The NHS ester reacts specifically with the primary amine on the oligonucleotide to form a stable amide bond, thereby attaching the TCO-PEG1- group. broadpharm.com This modified oligonucleotide is now equipped with a bioorthogonal TCO handle, which can be used for a variety of downstream applications through click chemistry with a tetrazine-tagged molecule, such as a fluorescent dye, a protein, or a solid support. biosyn.com This method is used in the development of diagnostic probes and in the assembly of complex nucleic acid architectures.
Cell Surface Engineering for Biological Interrogation
Modifying the surface of living cells with chemical reporters allows for the tracking of cells and the study of cell surface interactions. The bioorthogonal reaction between TCO and tetrazine is well-suited for live-cell applications due to its high speed and specificity in complex biological environments. axispharm.combroadpharm.com
This compound can be used to functionalize the surface of cells by targeting accessible primary amines on cell surface proteins. acs.org The NHS ester reacts with lysine residues on extracellular domains of membrane proteins, effectively decorating the cell surface with TCO groups. These TCO-modified cells can then be treated with a probe—such as a fluorescent dye, a biotin (B1667282) tag, or a therapeutic agent—that has been conjugated to a tetrazine. The ensuing iEDDA reaction rapidly and specifically attaches the probe to the cell surface. broadpharm.com This two-step strategy enables the covalent labeling of living cells for applications in cell imaging, tracking, and targeted therapy research.
Functionalization of Biomaterials and Nanoparticles for Advanced Research Platforms
The surface properties of biomaterials and nanoparticles play a crucial role in their interaction with biological systems. This compound is used to chemically modify these materials to introduce bioorthogonal reactivity. broadpharm.com Materials with amine groups on their surface, or those that can be amine-functionalized (e.g., aminosilane-coated surfaces), are suitable for this approach. broadpharm.comacs.org
For example, nanoparticles formulated from polymers like PLGA or proteins like Zein can be functionalized. broadpharm.comnih.gov The NHS ester of the this compound reagent reacts with primary amines present on the nanoparticle surface, covalently attaching the TCO moiety. nih.gov These TCO-functionalized nanoparticles can then be conjugated to tetrazine-modified targeting ligands (e.g., antibodies, peptides) or therapeutic molecules via the iEDDA reaction. This strategy is used to create targeted drug delivery systems, diagnostic imaging agents, and advanced research platforms where precise control over surface chemistry is required. broadpharm.combroadpharm.com Similarly, biomaterial scaffolds like hydrogels can be functionalized in this manner to allow for the specific and oriented immobilization of proteins or other biomolecules to study cell-material interactions. acs.org
Development of Imaging Probes for Pretargeting and Molecular Visualization (Research Context)
The chemical compound this compound is a critical tool in the advanced field of molecular imaging, particularly in the development of probes for pretargeting strategies. This approach addresses significant limitations associated with conventional imaging, where large targeting molecules like antibodies are directly labeled with an imaging agent. The use of this compound facilitates a two-step bioorthogonal chemistry approach that enhances image contrast and reduces background signal. google.comupenn.edu
Pretargeting methodologies fundamentally separate the targeting event from the imaging event. upenn.edu In the first step, a targeting molecule, such as a monoclonal antibody (mAb) specific to a tumor antigen, is modified with a bioorthogonal reactive handle. This is where this compound plays its part. The N-hydroxysuccinimidyl (NHS) ester group readily reacts with primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond. escholarship.org This reaction conjugates the trans-cyclooctene (B1233481) (TCO) group, attached via a short PEG1 spacer, onto the antibody. The modified antibody (e.g., Ab-TCO) is then administered and allowed to accumulate at the target site, while the unbound excess clears from circulation. upenn.edu
Following this localization and clearance phase, a small, fast-clearing imaging probe carrying the complementary reactive partner—typically a tetrazine (Tz) moiety—is administered. This probe is labeled with an imaging agent, such as a radionuclide for Positron Emission Tomography (PET) or a fluorophore. The TCO and tetrazine moieties then undergo a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction in vivo. escholarship.orgmedchemexpress.com This "click" reaction covalently links the imaging agent to the pre-localized antibody at the target site, enabling molecular visualization. researchgate.net The extremely fast kinetics of the TCO-tetrazine ligation are a significant advantage for in vivo applications. escholarship.orgaxispharm.com The PEG spacer, even a short one like PEG1, helps to improve the hydrophilicity and solubility of the linker, potentially preventing the reactive TCO group from being buried within the hydrophobic pockets of the antibody and thus preserving its reactivity. escholarship.org
This strategy offers several advantages over direct labeling, including the ability to use long-lived radionuclides with intact antibodies without subjecting the patient to prolonged radiation exposure, as the radiolabeled component is the small, rapidly clearing tetrazine probe. google.com The result is often an improved tumor-to-background ratio at earlier time points. google.comnih.gov
Research studies have demonstrated the efficacy of this TCO-tetrazine-based pretargeting system. For instance, a system was developed for imaging colorectal cancer by modifying the humanized A33 antibody and using a ⁶⁴Cu-labeled tetrazine probe. upenn.edu Another study utilized an anti-CD44v6 chimeric mAb for pretargeted PET imaging of head-and-neck squamous cell carcinoma with a ⁸⁹Zr-labeled tetrazine. nih.gov
Detailed Research Findings
The following tables summarize findings from key academic research studies that have utilized the TCO-tetrazine pretargeting strategy.
Table 1: Research Findings on Pretargeted PET Imaging of Colorectal Cancer upenn.edu
| Parameter | Details |
| Targeting Vector | Humanized A33 monoclonal antibody (mAb) |
| Target Antigen | A33 antigen, expressed on human colorectal cancer cells (SW1222 xenografts) |
| Modification Reagent | TCO-NHS ester |
| Resulting Bioconjugate | A33-TCO (degree of labeling: ~5 TCO/mAb) |
| Imaging Probe | ⁶⁴Cu-Tz-Bn-NOTA |
| Bioorthogonal Reaction | Inverse electron-demand Diels-Alder cycloaddition |
| Key Finding | The pretargeting strategy successfully delineated tumors in mice. A 24-hour interval between the administration of A33-TCO and the ⁶⁴Cu-Tz-Bn-NOTA probe was found to be a promising timeframe. |
| Reaction Efficiency | The click reaction between A33-TCO and ⁶⁴Cu-Tz-Bn-NOTA proceeded to near-complete conversion (~90%) in both PBS and serum within 30 minutes at 37°C. |
| Immunoreactivity | The immunoreactivity of the antibody after conjugation (A33-TCO) was maintained at 95.6% ± 4.3%. |
Table 2: Research Findings on Targeted vs. Pretargeted PET Imaging of Head-and-Neck Cancer nih.gov
| Parameter | Targeted Approach (Conventional) | Pretargeted Approach |
| Targeting Vector | Anti-CD44v6 mAb U36 | TCO-conjugated Anti-CD44v6 mAb U36 (TCO-U36) |
| Radionuclide | ⁸⁹Zr directly labeled to U36 | ⁸⁹Zr labeled on a tetrazine probe ([⁸⁹Zr]Zr-DFO-PEG5-Tz) |
| Tumor Model | Head-and-neck squamous cell carcinoma (VU-SCC-OE) xenografts | Head-and-neck squamous cell carcinoma (VU-SCC-OE) xenografts |
| Tumor Uptake (%ID/g) | 17.1 ± 3.0 | 1.5 ± 0.2 |
| Tumor-to-Muscle Ratio | 25.67 ± 6.30 | 23.49 ± 6.22 (at 24h post-TCO-U36 injection) |
| Key Finding | While absolute tumor uptake was lower for the pretargeted approach, it achieved comparable tumor-to-non-target tissue ratios. | |
| Dosimetric Advantage | The study's dosimetric calculations revealed significantly lower absorbed radiation doses for non-target organs with the pretargeted strategy compared to the conventional direct antibody labeling method. |
Advanced Characterization and Methodological Enhancements
Spectroscopic and Chromatographic Methods for Conjugate Analysis
The successful conjugation of TCO-PEG1-NHS ester to biomolecules requires robust analytical methods to confirm the formation of the desired product and to characterize its purity and properties. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the reaction mixture and the purified conjugate. rsc.orgresearchgate.net Size-exclusion HPLC (SEC-HPLC) can be used to separate the PEGylated conjugate from the unconjugated protein or biomolecule based on differences in their hydrodynamic volume. rsc.org Reversed-phase HPLC (RP-HPLC) is also utilized, often coupled with other detection methods, to resolve different species in the reaction mixture. rsc.org For PEGylated compounds that lack a strong chromophore for UV detection, techniques like Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) can be employed.
Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the conjugate and thus verifying the successful ligation of the this compound. rsc.org Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with HPLC (HPLC-MS), provide precise mass information, allowing for the determination of the degree of labeling (i.e., the number of this compound molecules attached to the biomolecule). researchgate.netkcl.ac.uk For complex conjugates, tandem mass spectrometry (HPLC-MS/MS) can provide more detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing the structure of the conjugate, providing detailed information about the covalent bonds formed and the integrity of the TCO and PEG moieties. rsc.org
The following table summarizes the key analytical techniques used for conjugate analysis:
| Technique | Purpose | Key Information Provided |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and Purification | Purity of the conjugate, separation of labeled from unlabeled molecules. rsc.orgresearchgate.net |
| Mass Spectrometry (MS) | Molecular Weight Determination | Confirmation of successful conjugation, determination of the degree of labeling. rsc.org |
| NMR Spectroscopy | Structural Elucidation | Detailed structural information of the conjugate. rsc.org |
| UV-Vis Spectroscopy | Quantification | Concentration measurement, although PEG itself does not have a strong UV chromophore. |
Strategies for Improving Conjugation Yield and TCO Reactivity (e.g., PEGylation effects)
The efficiency of the conjugation reaction involving this compound is influenced by several factors, including reaction conditions and the properties of the linker itself. The NHS ester moiety reacts with primary amines, such as the lysine (B10760008) residues on proteins, to form a stable amide bond. iris-biotech.deinterchim.fr This reaction is pH-dependent, with optimal conditions typically between pH 7 and 9. interchim.fr However, the NHS ester is susceptible to hydrolysis in aqueous environments, which can compete with the desired aminolysis reaction and reduce the conjugation yield. iris-biotech.deescholarship.org Therefore, careful control of pH and reaction time is crucial. broadpharm.com
A significant finding in the optimization of TCO-based bioconjugation is the profound effect of the polyethylene (B3416737) glycol (PEG) spacer. escholarship.orgnih.govnih.gov Research has shown that a majority of TCO molecules directly conjugated to antibodies can become non-reactive, likely due to hydrophobic interactions with the antibody that "mask" the TCO group. nih.govnih.gov The introduction of a hydrophilic PEG linker, such as the single ethylene (B1197577) glycol unit in this compound, helps to extend the TCO moiety away from the surface of the biomolecule, minimizing steric hindrance and preventing it from being buried in hydrophobic pockets. escholarship.orgnih.govnih.gov This "unmasking" effect can dramatically increase the reactivity of the TCO group towards its tetrazine partner, leading to a significant enhancement in the functional density of the conjugate. nih.govnih.gov Studies have demonstrated that increasing the length of the PEG chain can further improve TCO reactivity. For instance, the incorporation of a 4-unit PEG chain was found to increase TCO reactivity by more than four-fold. escholarship.org
Comparative Analysis with Alternative Bioorthogonal Linkers
The utility of this compound is best understood in the context of other bioorthogonal ligation strategies. The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is renowned for its exceptionally fast reaction kinetics, which are orders of magnitude faster than many other bioorthogonal reactions. nih.govtcichemicals.cominterchim.fr
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a widely used copper-free click chemistry reaction. A popular reagent for this reaction is Dibenzocyclooctyne (DBCO), often used as a DBCO-NHS ester for amine modification. medchemexpress.comlumiprobe.com
Kinetics : The iEDDA reaction between TCO and tetrazine is significantly faster than the SPAAC reaction between DBCO and an azide (B81097). tcichemicals.comtcichemicals.com The second-order rate constants for TCO-tetrazine reactions can be as high as 10^6 M⁻¹s⁻¹, whereas for SPAAC they are typically in the range of 10⁻² to 10⁻¹ M⁻¹s⁻¹. tcichemicals.comresearchgate.net This rapid kinetic profile makes the TCO-tetrazine pair particularly advantageous for applications where low concentrations of reactants are used or when rapid labeling is required. interchim.fr
Orthogonality : A key advantage is that the TCO-tetrazine and DBCO-azide reactions are orthogonal to each other. This means that a TCO-modified molecule and a DBCO-modified molecule can coexist in the same system without cross-reactivity, allowing for dual-labeling strategies. nih.govlumiprobe.com
Stability and Reactivity : DBCO is thermally stable and highly reactive towards azides. conju-probe.comconju-probe.com TCO, while highly reactive with tetrazines, can be prone to isomerization to the less reactive cis-cyclooctene form. acs.org
| Feature | TCO-Tetrazine (iEDDA) | DBCO-Azide (SPAAC) |
|---|---|---|
| Reaction Rate (k₂) | Very fast (up to 10⁶ M⁻¹s⁻¹) tcichemicals.com | Moderate (10⁻² - 10⁻¹ M⁻¹s⁻¹) tcichemicals.com |
| Reaction Partners | trans-Cyclooctene (B1233481) and Tetrazine | Dibenzocyclooctyne and Azide |
| Orthogonality | Orthogonal to SPAAC nih.govlumiprobe.com | Orthogonal to iEDDA nih.govlumiprobe.com |
| Key Advantage | Exceptional speed interchim.fr | Well-established and robust |
Maleimide-Thiol Chemistry : This reaction involves the formation of a stable thioether bond between a maleimide (B117702) and a thiol group (from a cysteine residue, for example). iris-biotech.debroadpharm.com While widely used, maleimide-thiol conjugation can be less specific than click chemistry reactions as it can be reversible under certain conditions through a retro-Michael reaction. The reaction is also sensitive to the presence of other thiol-containing molecules in the reaction buffer. iris-biotech.de The reaction pH is typically kept between 6.5 and 7.5. broadpharm.com
Staudinger Ligation : This reaction, one of the first bioorthogonal reactions developed, involves the reaction of a phosphine (B1218219) with an azide to form an aza-ylide intermediate that rearranges to produce a stable amide bond. eurjchem.com While highly specific, the Staudinger ligation generally suffers from slower reaction kinetics compared to both SPAAC and iEDDA reactions. eurjchem.com
The TCO-tetrazine reaction stands out due to its superior kinetics and high specificity, making it a powerful tool for a wide range of bioconjugation applications. nih.govchempep.com
Concepts of "Click-to-Release" Mechanisms for Controlled Release in Research
A particularly innovative application of the TCO-tetrazine chemistry is the "click-to-release" strategy. tagworkspharma.comresearchgate.net This approach utilizes a specially designed TCO linker that, upon reaction with a tetrazine, triggers a self-immolative cascade leading to the cleavage of a cargo molecule. tcichemicals.comtagworkspharma.comresearchgate.net
The mechanism involves an inverse-electron-demand Diels-Alder reaction between the TCO and tetrazine, forming a dihydropyridazine (B8628806) intermediate. researchgate.netacs.org This intermediate can then undergo a spontaneous elimination reaction, releasing the attached molecule. tcichemicals.comtagworkspharma.com This cleavage is rapid and occurs under physiological conditions without the need for external triggers like light or enzymes. tagworkspharma.com
This "click-to-release" technology has significant potential in drug delivery research, allowing for the controlled and targeted release of therapeutic agents. tagworkspharma.comnih.govnih.gov For instance, a drug can be attached to a targeting moiety (like an antibody) via a cleavable TCO linker. nih.gov Upon administration of a tetrazine trigger molecule, the drug is released specifically at the target site, potentially increasing therapeutic efficacy while minimizing off-target effects. tagworkspharma.comresearchgate.net The stability of the TCO linker in the absence of the tetrazine trigger ensures that the cargo remains attached until the desired release is initiated. tagworkspharma.com This chemically controlled release mechanism offers a high degree of spatiotemporal control over drug activation. tagworkspharma.comjustia.com
Compound Reference Table
| Compound Name | Abbreviation / Common Name |
|---|---|
| trans-Cyclooctene-PEG1-N-hydroxysuccinimidyl ester | This compound |
| Dibenzocyclooctyne | DBCO |
| Polyethylene glycol | PEG |
| N-hydroxysuccinimide | NHS |
Emerging Trends and Future Directions in Tco Peg1 Nhs Ester Research
Expansion of Application Domains in Chemical Biology
The unique reactivity profile of TCO-PEG1-NHS ester, combining the amine-reactive NHS ester with the bioorthogonal TCO handle, facilitates its use in expanding areas within chemical biology. Its primary application lies in bioconjugation, enabling the selective labeling of proteins and peptides through the reaction of the NHS ester with lysine (B10760008) residues or the N-terminus. axispharm.comaxispharm.com The subsequent reaction of the conjugated TCO with a tetrazine-functionalized molecule allows for rapid and efficient attachment of various probes, biomolecules, or therapeutic agents. axispharm.com
This click chemistry approach is particularly advantageous for applications requiring fast and specific labeling in complex biological environments, such as molecular imaging and cell diagnostics. axispharm.com In molecular imaging, this compound can be used to functionalize targeting vectors (e.g., antibodies or peptides) with a TCO handle, allowing for subsequent pretargeting strategies where a tetrazine-labeled imaging agent is introduced and rapidly reacts with the pre-conjugated TCO in vivo or in situ. This can improve signal-to-background ratios by allowing the untargeted imaging agent to clear from the system before the click reaction occurs. Similarly, in cell diagnostics, the ability to quickly and selectively label cellular components or probes using the TCO-tetrazine ligation facilitated by this compound is valuable. axispharm.com
Furthermore, TCO-PEG-NHS esters, including this compound, are relevant in the development of antibody-drug conjugates (ADCs). axispharm.com The NHS ester allows conjugation to lysine residues on antibodies, providing a site for attaching a linker-payload construct containing a tetrazine. The subsequent click reaction between the antibody-conjugated TCO and the tetrazine-payload facilitates the construction of homogeneous or heterogeneous ADCs. The PEG spacer in this compound contributes to the solubility and potentially the pharmacokinetic properties of the resulting conjugates. axispharm.com
Development of Novel TCO and NHS Ester Derivatives for Enhanced Performance
The development of novel derivatives of both the TCO and NHS ester moieties, as well as variations in the PEG linker, is an ongoing area of research aimed at enhancing the performance of these crosslinkers. Modifications to the TCO structure can influence its reactivity with tetrazines, potentially leading to even faster kinetics or altered selectivity profiles. Similarly, while the NHS ester is a widely used amine-reactive group, exploring alternative activated esters or amine-reactive functionalities could offer different reactivity profiles, stability, or compatibility with specific reaction conditions.
Variations in the PEG linker length, such as TCO-PEG2-NHS ester, TCO-PEG3-NHS ester, and longer PEG chains, are already commercially available and are used to optimize the distance between the conjugation site and the TCO handle. axispharm.comaxispharm.com The length and composition of the PEG linker can impact the solubility of the conjugate, reduce aggregation, and influence the accessibility of the TCO moiety for the click reaction. axispharm.com Beyond simple length variations, branched or cleavable PEG linkers are also being explored in the broader context of bioconjugation and drug delivery, which could potentially be incorporated into TCO-NHS ester systems to provide enhanced properties like controlled release or improved pharmacokinetics.
The search results indicate the availability of a variety of TCO-PEG-NHS ester derivatives with different PEG lengths and related TCO and NHS ester functionalized PEG linkers. axispharm.comaxispharm.com However, detailed research findings specifically evaluating the enhanced performance of novel TCO or NHS ester derivatives (beyond standard commercially available PEG length variations) in the context of TCO-PEG-NHS ester chemistry were not found in the provided search results.
Integration with Automated Synthesis and High-Throughput Screening in Discovery Research
The integration of bioconjugation reactions, including those utilizing this compound, with automated synthesis platforms and high-throughput screening (HTS) is crucial for accelerating discovery research, particularly in areas like the development of novel bioconjugates, probes, or targeted therapeutics. Automated synthesis can enable the rapid generation of libraries of TCO-functionalized molecules or subsequent click chemistry products. HTS allows for the rapid evaluation of the properties or activity of these conjugates in a parallel fashion.
While the concept of applying click chemistry in HTS is well-established due to the reaction's speed and bioorthogonality, specific detailed research findings on the integration of this compound or closely related TCO-PEG-NHS esters with automated synthesis workflows or high-throughput screening platforms were not available in the provided search results. The rapid kinetics of the TCO-tetrazine ligation make it inherently suitable for high-throughput applications, but specific examples of its implementation with automated systems for synthesizing and screening libraries involving TCO-PEG-NHS ester chemistry were not identified.
Theoretical and Computational Studies on Reaction Energetics and Selectivity
Theoretical and computational studies, such as density functional theory (DFT) calculations, play a valuable role in understanding the reaction mechanisms, energetics, and selectivity of chemical reactions. For this compound chemistry, computational studies could provide insights into the nucleophilic attack of amines on the NHS ester carbonyl, the stability of the activated ester, and the influence of the local chemical environment or steric factors on the reaction efficiency.
Furthermore, computational studies could explore the transition states and energy barriers of the TCO-tetrazine click reaction involving the TCO moiety of this compound. Such studies could help explain the observed rapid kinetics of this bioorthogonal reaction and potentially guide the design of novel TCO or tetrazine derivatives with even further optimized reactivity or selectivity profiles. Understanding the electronic and steric factors governing the cycloaddition could aid in predicting potential off-target reactions or optimizing reaction conditions.
However, specific detailed research findings from theoretical or computational studies focused directly on the reaction energetics or selectivity of this compound reactions (either the NHS ester aminolysis or the subsequent TCO click reaction) were not found in the provided search results. While computational studies are common in the broader field of click chemistry, specific applications to this compound were not identified in the search results.
Q & A
Q. What is the reaction mechanism of TCO-PEG1-NHS ester with primary amines in biomolecules?
this compound reacts with primary amines (e.g., lysine residues in proteins) via its NHS ester group, forming stable amide bonds. The TCO (trans-cyclooctene) moiety enables subsequent bioorthogonal "click chemistry" with tetrazine-containing molecules, facilitating two-step labeling or crosslinking. The PEG spacer enhances water solubility and reduces steric hindrance during conjugation .
Q. What storage conditions are critical for maintaining this compound stability?
The reagent should be stored at -20°C in a dry, dark environment to prevent hydrolysis of the NHS ester and degradation of the TCO group. Solutions should be prepared immediately before use, and aliquots should avoid repeated freeze-thaw cycles to preserve reactivity .
Q. How does the PEG1 spacer influence conjugation efficiency compared to longer PEG chains?
The PEG1 spacer provides minimal steric shielding but maximizes proximity between conjugated molecules, which is advantageous for applications requiring short linker lengths (e.g., Förster resonance energy transfer). Longer PEG chains (e.g., PEG4 or PEG12) improve solubility and reduce steric hindrance but may increase spatial separation between functional groups .
Q. What solvents are compatible with this compound for experimental workflows?
The reagent is soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous buffers (e.g., PBS, pH 7.4–8.5). For hydrophobic substrates, pre-dissolving in DMSO followed by dilution into aqueous buffers is recommended to ensure solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to balance NHS ester hydrolysis and target conjugation efficiency?
- pH : Use buffers at pH 7.4–8.5 to maximize NHS ester reactivity while minimizing hydrolysis.
- Temperature : Conduct reactions at 4°C for heat-sensitive proteins or room temperature for faster kinetics.
- Molar ratio : A 5–10-fold molar excess of this compound over the target amine ensures efficient labeling while minimizing side reactions.
- Kinetic monitoring : Use UV-Vis spectroscopy (NHS ester absorbance at 260 nm) to track hydrolysis rates .
Q. What methodologies validate successful conjugation and quantify labeling efficiency?
- Mass spectrometry : Detect shifts in molecular weight corresponding to TCO-PEG1 adducts.
- Fluorescence assays : Use tetrazine-dye conjugates for click chemistry validation.
- Gel electrophoresis : Compare migration patterns of labeled vs. unlabeled proteins (e.g., SDS-PAGE with Coomassie or Western blotting) .
Q. How can discrepancies in conjugation efficiency across protein substrates be addressed?
Variations arise from differences in surface-accessible lysine residues, protein stability, and steric hindrance. Strategies include:
- Site-specific mutagenesis : Introduce solvent-exposed lysines.
- Controlled denaturation : Mild denaturation to expose buried amines (e.g., using urea at low concentrations).
- Comparative studies : Benchmark against proteins with known amine accessibility (e.g., BSA) .
Q. What experimental controls are essential for bioorthogonal click chemistry applications?
- Negative controls : Omit tetrazine reagents to confirm TCO-specific reactivity.
- Competition assays : Add free TCO to block tetrazine binding.
- Kinetic controls : Monitor reaction progress using time-course fluorescence or HPLC .
Q. How to design experiments comparing PEG-length variants of TCO-NHS esters?
- Variable testing : Compare PEG1, PEG4, and PEG12 derivatives in parallel under identical conditions.
- Functional assays : Assess labeling efficiency (via fluorescence), solubility (turbidity measurements), and steric effects (binding affinity assays).
- Statistical analysis : Use ANOVA to determine significance across PEG lengths .
Q. What documentation practices ensure reproducibility in this compound experiments?
- Detailed protocols : Specify reagent lot numbers, storage history, and exact buffer compositions.
- Reactivity logs : Record hydrolysis rates under varying conditions (pH, temperature).
- Data transparency : Include raw spectra, gel images, and statistical analyses in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
